molecular formula C17H16Cl2FNO2 B1350296 N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

Cat. No.: B1350296
M. Wt: 356.2 g/mol
InChI Key: PCDQWMGZODGFNR-UHFFFAOYSA-N
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Description

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is a complex organic compound with the molecular formula C17H16Cl2FNO2 and a molecular weight of 356.2 g/mol . This compound is characterized by the presence of a fluoropropoxy group attached to a benzenecarbaldehyde moiety, which is further linked to an oxime group substituted with a dichlorobenzyl group. The unique structure of this compound makes it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine typically involves multiple steps:

  • Preparation of 4-(3-fluoropropoxy)benzenecarbaldehyde

    • This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
  • Formation of the Oxime

    • The aldehyde group of 4-(3-fluoropropoxy)benzenecarbaldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction is typically performed in an aqueous or alcoholic medium.
  • Substitution with 2,6-dichlorobenzyl Group

    • The final step involves the substitution of the oxime group with a 2,6-dichlorobenzyl group. This can be achieved by reacting the oxime with 2,6-dichlorobenzyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropropoxy and dichlorobenzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(3-fluoropropoxy)benzoic acid.

    Reduction: 4-(3-fluoropropoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is unique due to the combination of its fluoropropoxy, benzenecarbaldehyde, oxime, and dichlorobenzyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16Cl2FNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

InChI

InChI=1S/C17H16Cl2FNO2/c18-16-3-1-4-17(19)15(16)12-23-21-11-13-5-7-14(8-6-13)22-10-2-9-20/h1,3-8,11H,2,9-10,12H2

InChI Key

PCDQWMGZODGFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CC=C(C=C2)OCCCF)Cl

Origin of Product

United States

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